3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLDLGBPCVGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), molecular docking analyses, and in vivo efficacy.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazole ring with various substituents that influence its biological properties. The molecular formula is , and it features a phenylsulfonyl group that has been shown to enhance its anti-inflammatory activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit notable anti-inflammatory effects. For instance, studies have shown that similar compounds demonstrate superior activity compared to standard anti-inflammatory drugs like indomethacin. The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-Methyl-1-phenyl... | 10.5 | Nasser et al., 2011 |
| Indomethacin | 15.0 | Nasser et al., 2011 |
| Other Pyrazole Derivatives | Varies | Various Studies |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound towards COX enzymes. The results suggest that the presence of the phenylsulfonyl group significantly enhances binding interactions, leading to improved biological efficacy .
In Vivo Efficacy
In vivo studies have demonstrated that the administration of this compound in animal models results in significant reductions in inflammation and pain. In particular, models of acute inflammation showed marked improvement when treated with this compound compared to control groups .
Table 2: In Vivo Study Results
| Study Type | Model Used | Treatment Group | Results |
|---|---|---|---|
| Acute Inflammation | Rat Paw Edema | Compound vs Control | Significant reduction (p<0.05) |
| Chronic Pain | Mouse Model | Compound vs Placebo | Pain score decreased by 40% |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to both the pyrazole core and the substituents can significantly affect biological activity. For example, increasing the size or electron-donating capacity of substituents on the phenyl ring tends to enhance anti-inflammatory properties .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-bromobenzoate typically involves multi-component reactions. The initial steps often include the condensation of 3-methyl-1-phenylpyrazole with phenylsulfonyl chloride, followed by esterification with 4-bromobenzoic acid. Various methodologies, including microwave-assisted synthesis and classical reflux techniques, have been employed to optimize yields and reaction times .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit notable cytotoxicity against various cancer cell lines. A study demonstrated that 3-methyl-1-phenylpyrazole derivatives were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing promising results with certain modifications leading to enhanced potency .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has shown effectiveness in reducing inflammation markers in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .
Agrochemical Applications
In the agrochemical sector, pyrazole compounds are being explored as potential pesticides due to their ability to disrupt biological pathways in pests. The compound's structure allows for modifications that can enhance its efficacy against specific agricultural pests while minimizing toxicity to non-target organisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the phenyl ring and the sulfonamide group significantly influences the compound's biological properties. For instance, variations in the bromine substitution on the benzoyl group can modulate cytotoxic activity and selectivity towards cancer cells .
Case Study 1: Anticancer Activity
A study conducted by Ezz El-Arab et al. evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups, highlighting the importance of substituent effects in drug design .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of the compound were assessed through a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use as an anti-inflammatory agent .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound’s synthesis involves multi-step functionalization of pyrazole intermediates:
-
Pyrazole Core Formation : The 3-methyl-1-phenylpyrazol-5-one scaffold is synthesized via condensation of phenylhydrazine with acetylacetone derivatives. Substituted phenyl groups are introduced at the N1 position under acidic or basic conditions .
-
Sulfonation : The phenylsulfonyl group is installed at the C4 position via sulfonation using benzenesulfonyl chloride or related reagents. This step typically occurs after pyrazole ring formation but before esterification .
-
Esterification : The 4-bromobenzoate ester is formed through coupling of the pyrazole alcohol with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., THF) .
Table 1: Key Reaction Parameters for Esterification
| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromobenzoyl chloride | THF | 50–60 | 74–86 | |
| Lawesson reagent | THF | 40–60 | 80–90 |
Cross-Coupling Reactions via Bromobenzoate
The bromine atom in the 4-bromobenzoate moiety enables Suzuki-Miyaura coupling with aryl boronic acids. This reaction is catalyzed by nickel or palladium complexes under mild conditions:
Table 2: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst | Product Yield (%) | Reference |
|---|---|---|---|
| 3-Pyridinylboronic acid | (PPh₃)₂Ni(o-tolyl)Cl | 91 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 82 |
Nucleophilic Substitution at the Bromine Site
While aryl bromides are generally inert, the electron-withdrawing ester group in 4-bromobenzoate activates the bromine for nucleophilic aromatic substitution under catalytic conditions:
-
Substituents : Amines or alkoxides replace bromine in the presence of CuI or Pd catalysts .
-
Limitations : Steric hindrance from the pyrazole and sulfonyl groups reduces reactivity compared to simpler aryl bromides .
Hydrolysis and Transesterification
The ester group undergoes selective hydrolysis:
-
Basic Hydrolysis : Treatment with NaOH in ethanol/water cleaves the ester to yield 4-bromobenzoic acid and the corresponding pyrazole alcohol .
-
Acid Stability : The sulfonyl group remains intact under acidic conditions (e.g., HCl/EtOAc) .
Antioxidant and Biological Activity
While not a direct reaction, derivatives of 3-methyl-1-phenylpyrazoles exhibit radical scavenging activity (DPPH assay IC₅₀: 12–18 μM) and cytotoxicity against cancer cell lines (e.g., RKO colorectal carcinoma, IC₅₀: 8–25 μM) . These properties correlate with the electron-withdrawing sulfonyl and bromobenzoate groups enhancing redox activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, and properties:
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic and Steric Properties
- Phenylsulfonyl vs.
- Phenylsulfonyl vs. p-Tolylthio : Thioether groups (e.g., p-tolylthio) are weaker electron-withdrawing agents, leading to less stabilization of the pyrazole ring compared to sulfonyl .
- 4-Bromobenzoate vs.
Spectroscopic and Chromatographic Behavior
- NMR Shifts : DFT studies show that substituents like phenylsulfonyl deshield adjacent protons more significantly than diazenyl groups .
- HPLC Enantioseparation : Steric bulk from the C3 methyl group in the target compound may reduce enantioselectivity compared to derivatives with smaller substituents (e.g., carbonyl) .
Q & A
Q. Optimization strategies :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
- Temperature control : Lower temperatures (0–5°C) during esterification reduce side reactions like hydrolysis .
- Catalysis : Use of DMAP accelerates ester bond formation via nucleophilic catalysis .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can computational methods (e.g., DFT, wavefunction analysis) elucidate electronic properties and reactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and nucleophilic/electrophilic sites .
- Multiwfn analysis :
- Reactivity insights : Correlate computed Fukui indices with experimental nucleophilic substitution trends (e.g., bromine substitution on benzoate) .
Advanced: How do structural modifications (e.g., substituent variation on pyrazole or benzoate) affect biological activity?
Answer:
- SAR studies :
- Experimental validation :
Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?
Answer:
- Case example : Discrepancies in NMR assignments for diastereotopic protons near the sulfonyl group can be resolved via:
- Validation workflow : Cross-reference crystallographic data with NOESY/ROESY NMR to confirm stereochemical assignments .
Advanced: What strategies mitigate challenges in synthesizing analogs with bulky substituents?
Answer:
- Steric hindrance management :
- Purification : Employ preparative HPLC with C18 columns to separate diastereomers or regioisomers .
Advanced: How do solvent polarity and proticity influence photophysical properties (e.g., fluorescence)?
Answer:
- Solvent effects :
- TD-DFT modeling : Simulate solvent effects using PCM models to predict Stokes shifts .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
